molecular formula C18H17NO4S B11409758 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-4-methoxy-N-phenylbenzamide

Cat. No.: B11409758
M. Wt: 343.4 g/mol
InChI Key: IUUFIKSFEXOKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide is a complex organic compound that features a thiophene ring with a sulfone group, a methoxy group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring is first oxidized to introduce the sulfone group, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The final step involves the formation of the benzamide moiety through an amide coupling reaction, often using reagents such as carbodiimides or acid chlorides under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfone group, converting it back to a thiophene ring.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Further oxidized sulfone derivatives.

    Reduction: Thiophene derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and benzamide groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-methoxypropanamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2-[(5E)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
  • N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-2,3-difluoroisonicotinamide

Uniqueness

N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-4-methoxy-N-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfone group enhances its stability and reactivity, while the methoxy and benzamide groups contribute to its potential biological activity and specificity.

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C18H17NO4S/c1-23-17-9-7-14(8-10-17)18(20)19(15-5-3-2-4-6-15)16-11-12-24(21,22)13-16/h2-12,16H,13H2,1H3

InChI Key

IUUFIKSFEXOKCA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.